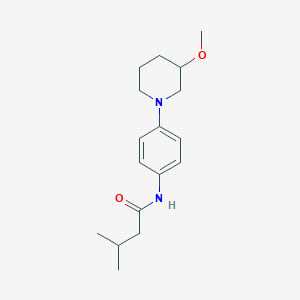![molecular formula C17H14Cl2N4O2 B2477737 [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate CAS No. 338419-43-5](/img/structure/B2477737.png)
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. The structure suggests that it might have some biological activity, as both carbamates and triazoles are common motifs in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely show the carbamate group attached to the 4-position of the 1,2,3-triazole ring, with the dichlorophenyl group also attached to the triazole ring. The N-(4-methylphenyl) group would be attached to the carbamate nitrogen .Applications De Recherche Scientifique
Cytotoxic and Antibacterial Activities
- Synthesized β-carboline derivatives with 1,2,3-triazole rings, including a compound similar to the target chemical, demonstrated significant cytotoxic activity against certain cancer cell lines and antibacterial activity against specific bacterial strains. The presence of the 1,2,3-triazole ring was found to enhance biological activity (Salehi et al., 2016).
Structural Analysis and Synthesis
- Research on similar compounds involved detailed structural analysis through techniques like NMR, IR, MS spectra, and X-ray diffraction, providing insights into the molecular conformation and potential for various chemical reactions and applications (Dong & Huo, 2009).
Novel Compound Synthesis
- Novel derivatives of 1,2,3-triazole, including compounds with structures similar to the target chemical, were synthesized, showcasing the versatility and potential for creating a wide range of chemicals for various applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activity
- A study synthesized novel 1,2,3-triazole derivatives and evaluated their antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2017).
Safety And Hazards
Carbamates and triazoles can both be associated with various safety hazards, depending on their specific structures and biological activities. Some carbamates are highly toxic and can inhibit acetylcholinesterase, an important enzyme in the nervous system. Triazoles can sometimes be irritants or allergens .
Orientations Futures
Propriétés
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methyl N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2/c1-11-2-4-12(5-3-11)20-17(24)25-10-13-9-23(22-21-13)14-6-7-15(18)16(19)8-14/h2-9H,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKGXFPLTDMEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCC2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

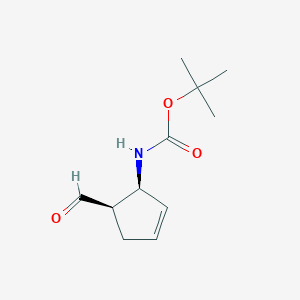
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)
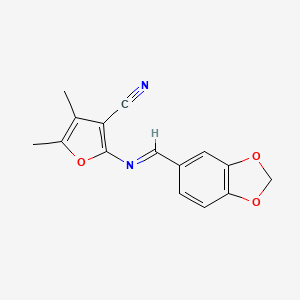
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2477658.png)
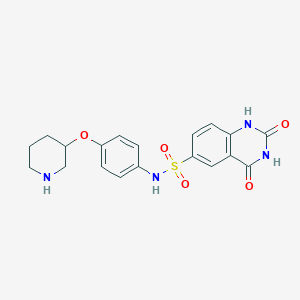
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2477661.png)
![2-(4-methoxyphenyl)-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2477662.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-fluorobenzyl)-1H-pyrazole](/img/structure/B2477663.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2477665.png)
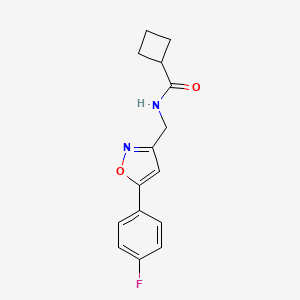
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B2477667.png)
